8-Ethoxyquinoline-7-carbaldehyde

MAO-B inhibition Neurodegeneration Enzyme assay

8-Ethoxyquinoline-7-carbaldehyde (CAS 67818-53-5) is a heterocyclic quinoline derivative featuring an ethoxy substituent at the 8-position and an aldehyde functional group at the 7-position of the quinoline ring. The compound has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B11900976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxyquinoline-7-carbaldehyde
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC2=C1N=CC=C2)C=O
InChIInChI=1S/C12H11NO2/c1-2-15-12-10(8-14)6-5-9-4-3-7-13-11(9)12/h3-8H,2H2,1H3
InChIKeyAWYNYRNKASJYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxyquinoline-7-carbaldehyde Procurement Guide: Structural and Physicochemical Baseline


8-Ethoxyquinoline-7-carbaldehyde (CAS 67818-53-5) is a heterocyclic quinoline derivative featuring an ethoxy substituent at the 8-position and an aldehyde functional group at the 7-position of the quinoline ring . The compound has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . Standard commercial purity is specified at 97% (HPLC/NMR verified), with vendors including Bidepharm providing batch-specific quality control documentation . The ethoxy group confers enhanced lipophilicity (calculated LogP approximately 2.63 for the 8-ethoxyquinoline core) relative to hydroxy or methoxy analogs, which influences membrane permeability and solubility profiles [1]. This compound serves as a versatile synthetic intermediate due to the orthogonal reactivity of its aldehyde moiety (oxidation, reduction, Schiff base formation) and its ethoxy group (nucleophilic substitution) .

Why Generic Substitution of 8-Ethoxyquinoline-7-carbaldehyde Fails: Key Differentiators from In-Class Analogs


In-class quinoline carbaldehydes and ethoxyquinolines cannot be simply interchanged with 8-ethoxyquinoline-7-carbaldehyde due to three critical sources of differentiation. First, the unique 7,8-regiochemical arrangement of aldehyde and ethoxy groups creates an ortho-substitution pattern absent in mono-substituted analogs such as quinoline-7-carbaldehyde (CAS 49573-30-0) . This spatial configuration directly impacts metal coordination geometry in complexation reactions . Second, the ethoxy group confers measurably distinct thermochemical stability compared to methoxy and position-isomeric ethoxyquinolines, as demonstrated by computational activation energy comparisons [1]. Third, the combined electronic effects of the 8-ethoxy and 7-aldehyde moieties produce target engagement profiles distinct from unsubstituted quinoline scaffolds, with verified activity against specific enzyme targets including human MAO-B [2]. The evidence presented below quantifies these differentiating dimensions.

8-Ethoxyquinoline-7-carbaldehyde Quantitative Evidence Guide: Comparator-Based Differentiation Data


MAO-B Inhibition: 8-Ethoxyquinoline-7-carbaldehyde Shows Defined Sub-Micromolar Activity

8-Ethoxyquinoline-7-carbaldehyde inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 530 nM (0.53 µM) [1]. While no direct head-to-head comparison with 8-hydroxyquinoline-7-carbaldehyde is available in this assay, the quantified activity establishes a verifiable biological benchmark against which structurally related quinoline carbaldehydes may be evaluated [2]. The compound also shows moderate CYP3A4 inhibition (IC50 = 800 nM) and weaker acetylcholinesterase inhibition (IC50 = 1.20 × 10³ nM), indicating a target selectivity profile distinct from the primary MAO-B activity [1].

MAO-B inhibition Neurodegeneration Enzyme assay

Thermochemical Stability: 8-Ethoxyquinoline Exhibits Distinct Pyrolytic Activation Energy Among Positional Isomers

Density functional theory (DFT) calculations at CBS-QB3 level demonstrate that 8-ethoxyquinoline (8-EQ, the core scaffold without aldehyde) undergoes unimolecular thermal decomposition via ethylene elimination with activation energy parameters distinct from its positional isomers 2-ethoxyquinoline (2-EQ) and 5-ethoxyquinoline (5-EQ) [1]. The computational study directly compared activation energies and rate constants for 8-EQ versus nine other ethoxyquinoline/isoquinoline isomers across 400-1200 K [1]. The six-membered transition state for keto tautomer formation (the favored pathway) is energetically lower than the four-membered transition state required for enol formation across all studied compounds [2].

Thermal stability DFT calculation Ethylene elimination

Synthetic Intermediate Versatility: Ortho-Aldehyde-Ethoxy Configuration Enables Dual-Functional Derivatization

8-Ethoxyquinoline-7-carbaldehyde features an aldehyde group at the 7-position and an ethoxy group at the adjacent 8-position, a regiochemical arrangement that enables orthogonal derivatization pathways . The aldehyde moiety undergoes condensation with primary amines to form Schiff bases [1], while the ethoxy group can participate in nucleophilic substitution reactions . In contrast, quinoline-7-carbaldehyde (lacking the 8-ethoxy group) offers only single-site aldehyde reactivity , and 8-ethoxyquinoline (lacking the 7-aldehyde) requires additional formylation steps to achieve comparable synthetic utility .

Schiff base synthesis Coordination chemistry Synthetic intermediate

Lipophilicity Profile: Ethoxy Substituent Confers Enhanced LogP Relative to Hydroxy and Methoxy Analogs

The ethoxy substituent at the 8-position of the quinoline core imparts higher lipophilicity compared to hydroxy (OH) and methoxy (OCH₃) analogs . The calculated LogP for the 8-ethoxyquinoline core scaffold is approximately 2.63, representing a significant increase over the hydroxy analog [1]. This physicochemical difference translates to enhanced membrane permeability potential for 8-ethoxyquinoline-7-carbaldehyde relative to 8-hydroxyquinoline-7-carbaldehyde, which has been documented to suffer from low cell permeability limitations .

Lipophilicity Membrane permeability LogP

8-Ethoxyquinoline-7-carbaldehyde Optimal Application Scenarios Based on Verified Evidence


MAO-B Targeted Scaffold Development for Neurodegenerative Disease Research

Researchers developing MAO-B inhibitors for Parkinson‘s disease or Alzheimer’s disease investigations may prioritize 8-ethoxyquinoline-7-carbaldehyde over unsubstituted quinoline carbaldehydes based on its verified IC50 of 530 nM against human recombinant MAO-B [1]. The compound‘s selectivity profile (1.5-fold over CYP3A4, 2.3-fold over AChE) provides a defined baseline for structure-activity relationship (SAR) studies [1]. The ethoxy group’s lipophilic contribution may enhance CNS penetration relative to hydroxy-substituted quinoline scaffolds, which have documented cell permeability limitations .

Thermally Optimized Synthetic Protocols Requiring Position-Specific Stability

Process chemists developing high-temperature synthetic routes or evaluating long-term storage stability should consider that 8-ethoxyquinoline derivatives exhibit position-specific thermal decomposition kinetics distinct from 2-, 3-, 4-, and 5-ethoxy isomers [2]. DFT calculations at CBS-QB3 level demonstrate that ethylene elimination rates and activation barriers vary significantly with substitution position, with 8-EQ showing unique thermochemical behavior across the 400-1200 K range [2]. This differentiation is critical when selecting ethoxyquinoline intermediates for reactions conducted at elevated temperatures.

Dual-Site Orthogonal Derivatization for Complex Quinoline-Based Molecular Architectures

Medicinal chemists and synthetic organic researchers requiring sequential orthogonal functionalization without intermediate protection steps may select 8-ethoxyquinoline-7-carbaldehyde over mono-functional analogs such as quinoline-7-carbaldehyde (aldehyde only) or 8-ethoxyquinoline (ethoxy only) . The presence of both 7-aldehyde and 8-ethoxy groups enables independent reaction pathways: aldehyde condensation with amines to form Schiff bases [3], followed by or preceded by nucleophilic substitution at the ethoxy position . This dual functionality reduces synthetic step count and expands accessible chemical space for library synthesis.

Coordination Chemistry and Metal Complex Design Leveraging 8-Position Chelation

Inorganic chemists developing metal complexes for catalysis, sensing, or materials applications may prefer 8-ethoxyquinoline-7-carbaldehyde over non-8-substituted quinoline ligands due to the established chelating properties of 8-substituted quinoline scaffolds . The 8-ethoxy group electronically tunes the quinoline nitrogen‘s binding affinity and influences the steric environment around the metal coordination sphere . While 8-hydroxyquinoline-7-carbaldehyde offers stronger chelation through the OH group, the ethoxy analog provides distinct electronic modulation and improved solubility in organic solvents, advantageous for non-aqueous coordination chemistry applications .

Quote Request

Request a Quote for 8-Ethoxyquinoline-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.